N-(2-Oxothietan-3-yl)acetamide
Description
N-(2-Oxothietan-3-yl)acetamide is a heterocyclic acetamide derivative characterized by a four-membered thietane ring containing a ketone (oxo) group at the 2-position and an acetamide moiety at the 3-position. Thietanes are sulfur-containing rings with notable ring strain due to their small size, which can influence their reactivity and conformational stability. The acetamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and solubility properties.
Properties
CAS No. |
52097-76-4 |
|---|---|
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
N-(2-oxothietan-3-yl)acetamide |
InChI |
InChI=1S/C5H7NO2S/c1-3(7)6-4-2-9-5(4)8/h4H,2H2,1H3,(H,6,7) |
InChI Key |
ARFPSLYPGAOCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CSC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxothietan-3-yl)acetamide typically involves the reaction of acetamide with a thietane derivative. One common method is the reaction of acetamide with 2-chloro-3-oxothietane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxothietan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thietane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
N-(2-Oxothietan-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Oxothietan-3-yl)acetamide involves its interaction with specific molecular targets. The thietane ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in various biochemical pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
- Thietane vs. Thiolane/Thiophene :
- N-(2-Oxothietan-3-yl)acetamide features a strained thietane ring, which may exhibit higher reactivity compared to five-membered thiolane analogs (e.g., 2-chloro-N-(2-oxothiolan-3-yl)acetamide) . Thiophene-based acetamides (e.g., N-(3-acetyl-2-thienyl)acetamide) benefit from aromatic stability, enabling applications as synthetic intermediates .
- Synthesis : Thietane rings are typically formed via cyclization reactions under high-dilution conditions to mitigate ring strain, whereas thiophene derivatives are often synthesized via Gewald-like reactions .
Substituent Effects
- Electron-Withdrawing Groups (EWGs) :
- Acetamide Position :
Physicochemical Properties
- Solubility and Stability :
- Crystallography: Meta-substituted trichloro-acetamides crystallize in monoclinic systems with Z′ = 1 or 2, suggesting that this compound might adopt similar packing patterns if synthesized .
Data Tables
Table 1: Structural Comparison of Acetamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
